BenchChemオンラインストアへようこそ!

1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Human neutrophil elastase Inflammation Respiratory disease

This compound fills an unoccupied position in the benzimidazole-tetrahydroindazole-thiophene SAR matrix. Its unique N1-benzimidazol-2-yl and 6-thiophen-2-yl substitution pattern creates a three-dimensional pharmacophore absent in 6-phenyl or 3-methyl analogs. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is validated for HNE inhibition (IC50 26 nM for lead compound 8e) and SARS-CoV-2 Mpro inhibition (IC50 27.31 μM). The thiophene moiety may confer improved kinase selectivity (cf. PLK1 inhibitor GW843682X). Generic substitution is scientifically indefensible without comparative data. Ideal for HNE inhibitor lead optimization, antiviral screening libraries, and kinase panel profiling.

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
Cat. No. B4847086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CS5
InChIInChI=1S/C18H14N4OS/c23-16-9-11(17-6-3-7-24-17)8-15-12(16)10-19-22(15)18-20-13-4-1-2-5-14(13)21-18/h1-7,10-11H,8-9H2,(H,20,21)
InChIKeyPAKBEVOPYVPJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Assessment of 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 924875-96-7): A Unique Heterocyclic Scaffold for Targeted Lead Discovery


1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 924875-96-7, molecular formula C18H14N4OS, molecular weight 334.4 g/mol) is a complex heterocyclic compound that integrates three pharmacologically significant motifs: a benzimidazole ring, a thiophene ring, and a tetrahydroindazol-4-one core . This compound belongs to the class of benzimidazole-indazole hybrids, which are recognized in patent literature for their potential in treating cancer, inflammatory diseases, and autoimmune disorders . The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been validated as a versatile platform for developing inhibitors of human neutrophil elastase (HNE) and SARS-CoV-2 main protease (Mpro) .

Why Generic Substitution Fails for 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Structural Specificity Dictates Function


In-class compounds within the benzimidazole-indazole hybrid series are not interchangeable due to significant variations in substituent identity and ring fusion patterns that critically modulate biological target engagement. The presence of the thiophen-2-yl group at the 6-position of the tetrahydroindazol-4-one core, combined with the N1-linked benzimidazol-2-yl moiety, creates a unique three-dimensional pharmacophore that is absent in analogs such as the 6-phenyl derivative (EvitaChem catalog series) or the 3-methyl variant . The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold itself has demonstrated that the N-CO function serves as the critical attachment point for HNE Ser195, with inhibitory activity strongly dependent on the specific N1-substitution pattern . Therefore, even minor structural modifications within this class can result in orders-of-magnitude differences in potency and selectivity profiles, making generic substitution scientifically indefensible without direct comparative data.

Product-Specific Quantitative Differentiation Evidence for 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one


Scaffold Validation: HNE Inhibitory Activity of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Core

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, which forms the core of the target compound, has been experimentally validated as a potent human neutrophil elastase (HNE) inhibitor platform. The most active compound in the published series, compound 8e, demonstrated an IC50 of 26 nM against HNE . The inhibitory activity was shown to be strongly dependent on the presence of an N-CO function as the point of attachment by HNE Ser195, a structural feature preserved in the target compound through its tetrahydroindazol-4-one core . This provides class-level inference that the target compound, which retains this critical N-CO functionality with a unique benzimidazol-2-yl N1-substitution and thiophen-2-yl 6-substitution, is positioned within a scaffold space capable of nanomolar target engagement.

Human neutrophil elastase Inflammation Respiratory disease

Scaffold Validation: SARS-CoV-2 Mpro Inhibitory Activity of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Core

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been independently validated as a viable starting point for SARS-CoV-2 Mpro inhibitor development. In a study by Piven et al. (2024), 29 compounds derived from this scaffold were synthesized and tested, yielding two hits with IC50 values below 60 μM, with the best result of 27.31 μM for racemic amide 9m . The study employed computer-aided design with molecular docking, molecular dynamics simulations, and MM/GBSA calculations to guide compound selection, providing a computational framework that could be directly applied to the target compound . The target compound's benzimidazol-2-yl and thiophen-2-yl substituents introduce additional hydrogen-bonding and π-stacking capacity not present in the published series, offering potential for enhanced Mpro binding affinity.

SARS-CoV-2 Main protease Antiviral

Structural Differentiation from Closest Analog: 3-Methyl Substituent Absence

The closest commercially cataloged analog to the target compound is 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (EvitaChem EVT-4793259, molecular formula C19H16N4OS, molecular weight 348.4 g/mol) . The key structural difference is the presence of a 3-methyl group on the indazole ring in the analog, which is absent in the target compound. This methyl substitution introduces steric bulk adjacent to the N2 position of the indazole, which in the HNE inhibitor series was shown to significantly affect potency depending on N1 vs. N2 isomerism . The target compound, lacking this methyl group, presents a less sterically hindered indazole core that may permit alternative binding modes or improved synthetic derivatization at the 3-position.

Structural analog 3-methyl substitution Steric effects

Differentiation from 6-Phenyl Analog: Thiophene vs. Phenyl at the 6-Position

The target compound features a thiophen-2-yl group at the 6-position of the tetrahydroindazol-4-one ring, whereas a closely related analog, 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (cataloged by EvitaChem), carries a phenyl group at the same position . Thiophene and phenyl are bioisosteres, but thiophene introduces distinct electronic properties (higher electron density, sulfur-mediated polarizability) and a different hydrogen-bonding capacity. In benzimidazole-thiophene hybrid series, the thiophene sulfur atom has been shown to participate in specific σ-hole interactions with DNA minor groove bases and to contribute to kinase selectivity profiles . In PLK1 inhibitor series (e.g., GW843682X and GSK benzimidazole-thiophene compounds), the thiophene moiety was essential for achieving sub-nanomolar potency (IC50 = 2.2 nM for PLK1) .

Thiophene Phenyl substitution Electronic effects

Benzimidazole-Indazole Hybrid Class: Patent-Backed Therapeutic Relevance for Kinase and Angiogenesis Targets

The benzimidazole-indazole hybrid structural class, to which the target compound belongs, has been specifically claimed in patents for therapeutic applications including angiogenesis inhibition, cancer treatment, and kinase modulation . US Patent US20060079564 describes indazole-benzimidazole compounds as inhibitors of serine/threonine kinases and tyrosine kinases, with explicit claims for treating cancer, diabetes, Alzheimer's disease, and central nervous system disorders . In parallel, independent research on benzimidazole and indazole analogues as tubulin polymerization inhibitors demonstrated that hybrid compounds in this class can achieve average IC50 values of 50 nM against cancer cell lines, with the lead compound 12b showing efficacy against paclitaxel-resistant cells (A2780/T, IC50 = 9.7 nM) . The target compound, with its unique combination of benzimidazole, indazole, and thiophene motifs, is positioned at the intersection of multiple patented and literature-validated pharmacophore spaces.

Kinase inhibition Angiogenesis Oncology

Optimal Research and Industrial Application Scenarios for 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one


Human Neutrophil Elastase (HNE) Inhibitor Screening and Lead Optimization

The target compound is ideally suited for HNE inhibitor screening campaigns. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been validated for HNE inhibition with the most active compound (8e) achieving an IC50 of 26 nM, and activity was shown to depend critically on the N-CO functionality that the target compound retains . The unique benzimidazol-2-yl N1-substituent and thiophen-2-yl 6-substituent introduce additional binding elements not explored in the published HNE series, offering the potential for enhanced potency or altered selectivity. Researchers focused on inflammatory respiratory diseases, where HNE is a validated target, can prioritize this compound as a structurally novel starting point for medicinal chemistry optimization .

Antiviral Screening Against SARS-CoV-2 Mpro and Related Coronaviral Proteases

The scaffold's demonstrated tractability for Mpro inhibition (best hit IC50 = 27.31 μM from a 29-compound series) makes the target compound a logical inclusion in antiviral screening libraries . The target compound's benzimidazole and thiophene substituents provide additional hydrogen-bond donor/acceptor capacity and π-stacking surface area not present in the original hit compound 9m, offering vectors for potency improvement through structure-based design. The established computational workflow (molecular docking, 200 ns MD simulations, MM/GBSA calculations) provides a ready-made framework for assessing and optimizing the target compound's binding to Mpro .

Comparative SAR Studies Within the Benzimidazole-Tetrahydroindazole-Thiophene Series

The target compound fills a specific and currently unoccupied position in the SAR matrix of benzimidazole-tetrahydroindazole-thiophene hybrids. It differs from the closest analog (3-methyl derivative, EVT-4793259) by the absence of the 3-methyl group, and from the 6-phenyl analog by the presence of thiophene instead of phenyl . Procurement of the target compound alongside these analogs enables systematic exploration of (a) the steric effects of 3-substitution, and (b) the electronic and stereoelectronic consequences of thiophene vs. phenyl at the 6-position. Such comparative SAR studies are essential for establishing robust structure-activity relationships in this underexplored chemical series.

Kinase Selectivity Profiling in Oncology Drug Discovery

Given the patent-backed precedent for indazole-benzimidazole compounds as kinase inhibitors (including serine/threonine and tyrosine kinases) and the demonstrated anticancer activity of structurally related hybrids (e.g., compound 12b with average IC50 of 50 nM and in vivo tumor growth inhibition of 78.7% at 15 mg/kg), the target compound is a strong candidate for kinase panel screening . The thiophene moiety, in particular, has been associated with improved kinase selectivity profiles in benzimidazole-thiophene series such as the PLK1 inhibitor GW843682X (IC50 = 2.2 nM for PLK1 with >100-fold selectivity over approximately 30 other kinases) . The target compound's distinct substitution pattern may yield a unique selectivity fingerprint compared to previously characterized analogs.

Quote Request

Request a Quote for 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.